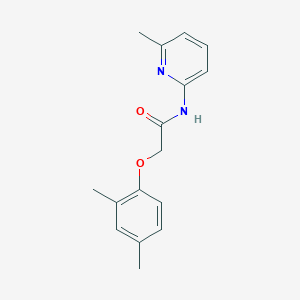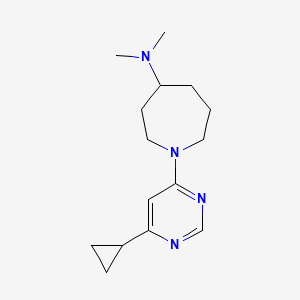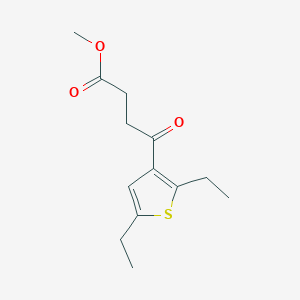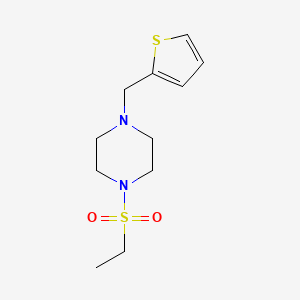![molecular formula C21H24N2O2 B5692014 N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide, also known as DEC, is a synthetic compound that belongs to the family of chromane derivatives. DEC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway. N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the activity of these pathways, leading to the inhibition of cell growth, proliferation, and survival. In addition, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the improvement of cognitive function. In addition, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in lab experiments include its low toxicity, high bioavailability, and well-defined synthesis method. However, the limitations of using N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in lab experiments include the lack of standardized protocols for its use and the need for further research to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide. First, further studies are needed to optimize the synthesis method and purity of the compound. Second, more research is needed to investigate the therapeutic potential of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in various diseases, including cancer, neurological disorders, and inflammation. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in vivo. Fourth, studies are needed to investigate the potential drug-drug interactions of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide with other therapeutic agents. Finally, studies are needed to investigate the potential side effects and toxicity of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in vivo.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the reaction between 3,4-dihydroquinoline and chroman-3-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting compound is then treated with ethylenediamine to form the final product, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide. The synthesis of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been reported in various research articles, and the purity and yield of the compound have been optimized for its use in scientific research.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(18-14-17-7-2-4-10-20(17)25-15-18)22-11-13-23-12-5-8-16-6-1-3-9-19(16)23/h1-4,6-7,9-10,18H,5,8,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRVCBDUZBQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)


![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)

![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)